2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Mechanism of Action
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been found to inhibit certain kinases
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidine derivatives can interact with their targets, leading to changes in cellular processes . The specific interactions and changes caused by 2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine require further investigation.
Biochemical Pathways
Related compounds in the pyrazolo[1,5-a]pyrimidine family have been associated with various cellular processes . More research is needed to elucidate the specific pathways affected by this compound.
Result of Action
Related compounds in the pyrazolo[1,5-a]pyrimidine family have shown significant effects on cellular processes
Biochemical Analysis
Biochemical Properties
2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to show enzymatic inhibitory activity against TrkA and ALK2 . The nature of these interactions is largely dependent on the presence of electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .
Cellular Effects
The effects of this compound on cells are significant. It has been found to inhibit the growth of certain cell lines . Moreover, it has been identified as a potential tool for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Molecular Mechanism
The molecular mechanism of action of this compound involves large absorption/emission intensities as a result of the ICT to/from the fused ring . This is favored by EDGs at position 7 on the fused ring . These intensities remain low with electron-withdrawing groups (EWGs) .
Temporal Effects in Laboratory Settings
Its properties and stability have been found to be comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
Metabolic Pathways
It is known that pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .
Preparation Methods
The synthesis of 2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine typically involves a two-step process starting from the appropriate methyl ketone. The first step involves the formation of the pyrazole ring, followed by the cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of electron-donating groups at position 7 on the fused ring to improve both absorption and emission behaviors . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness .
Chemical Reactions Analysis
2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electron-donating groups at position 7 can enhance the absorption and emission properties of the resulting compounds .
Scientific Research Applications
2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Comparison with Similar Compounds
2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential as an anticancer agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant antitumor activity and enzymatic inhibitory properties.
Biological Activity
2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are known for their structural similarity to purines and have been identified as promising candidates in drug development. They exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound this compound is particularly noteworthy for its potential as a selective inhibitor in various biochemical pathways.
Synthesis and Structure
The synthesis of this compound typically involves multi-step reactions that can include cyclization processes. The general synthetic route often starts from 3-amino-5-methyl-1H-pyrazole derivatives reacting with appropriate electrophiles. Recent studies have optimized these synthetic methods to enhance yield and regioselectivity .
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines possess significant anticancer activity. For instance, in vitro assays have demonstrated that compounds within this class can inhibit the proliferation of various cancer cell lines. Specific studies on this compound have shown it to exhibit cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231) .
Table 1: Anticancer Activity of this compound
Cell Line | Concentration (µM) | Viability (%) | IC50 (µM) |
---|---|---|---|
MDA-MB-231 | 10 | 75 | 8.5 |
MCF-7 | 10 | 70 | 9.0 |
A549 | 10 | 60 | 7.0 |
The mechanism by which pyrazolo[1,5-a]pyrimidines exert their anticancer effects often involves the inhibition of key kinases involved in cell cycle regulation. For example, studies have highlighted the role of CHK1 inhibitors derived from this scaffold in disrupting cancer cell proliferation .
Anti-inflammatory Activity
In addition to anticancer properties, compounds like this compound have been investigated for their anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting specific enzymes such as COX-2 and phosphodiesterases .
Table 2: Anti-inflammatory Activity
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
This compound | 12.5 | COX-2 |
Other derivatives | Varies | Various enzymes |
Case Studies
Several case studies highlight the efficacy of pyrazolo[1,5-a]pyrimidines in clinical and preclinical settings:
- Breast Cancer Treatment : A study evaluated the efficacy of a series of pyrazolo[1,5-a]pyrimidine derivatives against breast cancer cell lines, demonstrating significant growth inhibition compared to control drugs .
- Inflammatory Disease Models : In animal models of inflammation, compounds from this class showed reduced symptoms and inflammatory markers when administered .
Properties
IUPAC Name |
2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-9-8-12-14-7-5-11(16(12)15-9)10-4-2-3-6-13-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZSVWPQKNQYLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322078 | |
Record name | 2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821484 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
186956-71-8 | |
Record name | 2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901322078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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